Diethyl bis(4-pivaloylbenzyl)malonate
Description
Diethyl bis(4-pivaloylbenzyl)malonate is a malonate ester derivative characterized by two 4-pivaloylbenzyl substituents attached to the central malonate core. The pivaloyl group (trimethylacetyl, $ \text{(CH}3\text{)}3\text{CCO}- $) introduces significant steric bulk and electron-withdrawing properties, influencing the compound's reactivity and applications in organic synthesis.
Properties
CAS No. |
53780-45-3 |
|---|---|
Molecular Formula |
C31H40O6 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
diethyl 2,2-bis[[4-(2,2-dimethylpropanoyl)phenyl]methyl]propanedioate |
InChI |
InChI=1S/C31H40O6/c1-9-36-27(34)31(28(35)37-10-2,19-21-11-15-23(16-12-21)25(32)29(3,4)5)20-22-13-17-24(18-14-22)26(33)30(6,7)8/h11-18H,9-10,19-20H2,1-8H3 |
InChI Key |
IVRFWIFJCNFJAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C(C)(C)C)(CC2=CC=C(C=C2)C(=O)C(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
The substituents significantly impact physical properties such as solubility, volatility, and thermal stability.
Table 2: Key Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) | Stability Notes |
|---|---|---|---|---|
| Diethyl bis(4-pivaloylbenzyl)malonate | ~623 (estimated) | >300 (decomposes) | Low (non-polar solvents) | High thermal stability due to bulky groups. |
| Diethyl 2,2-Bis(4-tert-butylbenzyl)malonate | ~460 (estimated) | 280–300 | Moderate | Less stable to hydrolysis than pivaloyl. |
| Diethyl 2,2-Bis(4-(trifluoromethyl)benzyl)malonate | ~520 (estimated) | 250–270 | Low | Enhanced stability from CF₃; hydrophobic. |
| Diethyl benzylmalonate | 250.29 | 285–290 | High | Prone to hydrolysis and nucleophilic attack. |
| Dimethyl 2-(4-bromobenzyl)malonate | 301.1 | 200–220 | Moderate | Reactive due to bromine; faster ester hydrolysis. |
Environmental and Health Considerations
While diethyl malonate is classified as low concern by the EPA , substituted derivatives like the pivaloyl compound may exhibit altered toxicity profiles due to increased hydrophobicity and persistence. No direct data exists for the pivaloyl derivative, but analogs suggest lower bioavailability compared to simpler esters .
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